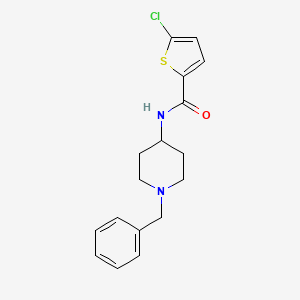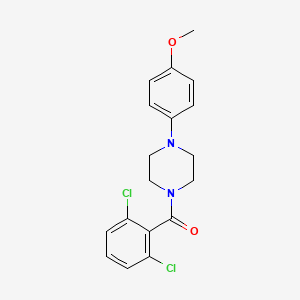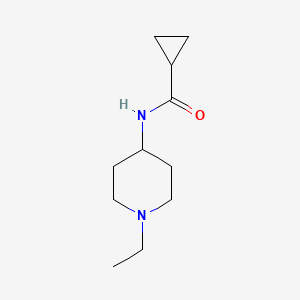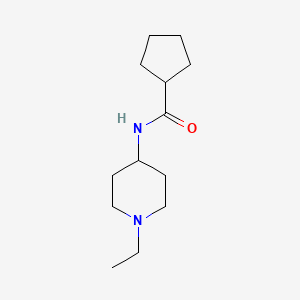
1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine
Overview
Description
1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine, also known as FMBP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of various physiological and behavioral processes. FMBP has gained significant attention in recent years due to its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Mechanism of Action
1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine acts as a selective agonist of the serotonin 5-HT1A receptor, which is widely distributed throughout the brain and plays a crucial role in the regulation of various physiological and behavioral processes. Activation of the 5-HT1A receptor by this compound leads to the inhibition of the firing of serotonergic neurons, resulting in an increase in the release of serotonin in various brain regions. This, in turn, leads to the activation of downstream signaling pathways that are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in various brain regions, leading to anxiolytic and antidepressant effects. This compound has also been shown to improve cognitive function and memory by enhancing the activity of the cholinergic system in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine in lab experiments is its high selectivity for the serotonin 5-HT1A receptor, which allows for specific targeting of this receptor in various brain regions. This, in turn, allows for the study of the specific role of the 5-HT1A receptor in various physiological and behavioral processes. However, one of the limitations of using this compound is its relatively low potency compared to other 5-HT1A receptor agonists, which may require higher doses for the desired effect.
Future Directions
There are several potential future directions for the use of 1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine in the treatment of neurological and psychiatric disorders. One direction is the development of more potent and selective 5-HT1A receptor agonists based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various disorders. Additionally, further studies are needed to elucidate the specific mechanisms underlying the effects of this compound on various physiological and behavioral processes.
Scientific Research Applications
1-(3-fluorobenzyl)-4-(4-methylbenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Several studies have demonstrated its anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. This compound has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15-5-7-17(8-6-15)19(23)22-11-9-21(10-12-22)14-16-3-2-4-18(20)13-16/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBKNTKYACLYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431629.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4431635.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B4431636.png)
![3-isopropoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4431668.png)
![3,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4431670.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4431692.png)


